molecular formula C6H5N3 B183350 1H-Pyrazolo[3,4-c]pyridin CAS No. 271-47-6

1H-Pyrazolo[3,4-c]pyridin

Katalognummer: B183350
CAS-Nummer: 271-47-6
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: KNYHISBJRQVMAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. 1H-Pyrazolo[3,4-c]pyridine is of significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine, which are fundamental components of nucleic acids .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1H-Pyrazolo[3,4-c]pyridine undergoes a variety of chemical reactions, including:

Major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo[3,4-c]pyridine can be compared to other pyrazolopyridine derivatives such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. While all these compounds share a similar bicyclic structure, their unique substitution patterns and electronic properties confer different biological activities and chemical reactivities . The uniqueness of 1H-pyrazolo[3,4-c]pyridine lies in its specific fusion pattern and the resulting biological activities, making it a valuable compound in drug discovery and development.

Similar Compounds

Biologische Aktivität

1H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

1H-Pyrazolo[3,4-c]pyridine is characterized by a pyrazole ring fused to a pyridine ring. The general structure can be represented as follows:

C7H6N4\text{C}_7\text{H}_6\text{N}_4

The synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives often involves cyclization reactions of appropriate precursors, such as hydrazones and pyridine derivatives. Recent advancements have demonstrated efficient synthetic routes that yield various substituted derivatives with enhanced biological profiles.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1H-pyrazolo[3,4-c]pyridine derivatives. A notable study synthesized a series of new derivatives and evaluated their cytotoxic effects against several cancer cell lines, including A2058 melanoma and PC3 prostate cancer cells. The results indicated that many derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.0 to 16.0 µM .

CompoundCell LineIC50 (µM)
12aA20583.0
12bPC310.5
12cDU14516.0

The mechanism of action for these compounds often involves the induction of apoptotic pathways and inhibition of specific protein kinases associated with cancer progression .

Antidiabetic Properties

Some derivatives of 1H-pyrazolo[3,4-c]pyridine have been investigated for their antidiabetic activity . For instance, certain compounds were shown to enhance insulin sensitivity in adipocytes significantly. One derivative demonstrated a maximum increase in insulin sensitivity by approximately 37.4% at optimal concentrations . This effect is attributed to the stimulation of glucose uptake in muscle and fat cells.

Antimicrobial Activity

The antimicrobial properties of 1H-pyrazolo[3,4-c]pyridine derivatives have also been explored. Research indicates that these compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis and respiratory syncytial virus (RSV). For example, certain derivatives demonstrated potent antiviral activity with low cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 1H-pyrazolo[3,4-c]pyridine derivatives. Modifications at specific positions on the pyrazolo or pyridine rings can significantly influence potency and selectivity against target enzymes or receptors.

Key Findings:

  • Substituents at the 3- and 7-positions often enhance anticancer activity.
  • Aromatic substitutions improve binding affinity to target proteins.
  • The presence of electron-withdrawing groups typically increases biological activity.

Case Study: Apixaban

One prominent derivative, apixaban , a direct oral anticoagulant, exemplifies the therapeutic potential of this class of compounds. It acts as a selective inhibitor of factor Xa and has been extensively studied for its pharmacokinetic properties and efficacy in preventing thromboembolic events . Clinical studies have shown that apixaban provides significant benefits in terms of safety and efficacy compared to traditional anticoagulants.

Case Study: Anticancer Efficacy

Another case involved a series of newly synthesized pyrazolo[3,4-c]pyridines evaluated for their anticancer effects against ovarian cancer cell lines. The study reported moderate cytotoxicity with promising selectivity towards cancer cells over normal cells .

Eigenschaften

IUPAC Name

1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYHISBJRQVMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181564
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-47-6, 271-45-4
Record name 1H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-pyrazolo[3,4-c]pyridin-1-yl-ethanone (20.2 mg, 0.17 mmol, 1 equiv) in tetrahydrofuran (2 mL) and methanol (0.5 mL) was added sodium hydroxide aqueous solution (2M, 0.25 mL). The reaction solution was stirred at room temperature for 1 hr and then concentrated in vacuo to provide a crude residue. The crude residue was diluted with water (20 mL) and extracted with dichloromethane (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo to provide 1H-pyrazolo[3,4-c]pyridine as white powder, which used without further purification: LCMS (ES) M+H 120.3, Rf 0.22 min (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., 1 ml/min flow rate, a 2.5 min gradient of 20% to 100% B with a 1.1 min wash at 100% B; A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile).
Quantity
20.2 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
1H-pyrazolo[3,4-c]pyridine
Customer
Q & A

A: Apixaban acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It directly binds to factor Xa, preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of blood clots. [, ]

A: Its molecular formula is C27H28N4O5, and its molecular weight is 488.54 g/mol. []

A: Researchers commonly utilize 1H NMR, 13C NMR, and mass spectrometry for structural elucidation and confirmation of these compounds. [, , ] X-ray powder diffraction is also used to characterize crystalline forms and identify potential impurities. []

A: Researchers aimed to eliminate potential in vivo hydrolysis of the carboxamido linker to a primary aniline observed in razaxaban. Cyclization of this linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold successfully retained potent factor Xa binding activity, leading to further exploration of this structural motif. []

A: Incorporating the p-methoxyphenyl group at the P1 position was crucial for maintaining high factor Xa binding affinity while improving oral bioavailability compared to earlier analogs. []

A: Studies have shown that tying the lactam moiety of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives into a triazolo ring, forming 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines, significantly improves potency and modifies physicochemical properties. []

A: The synthesis often involves constructing the pyrazolopyridine core through various methods, followed by selective functionalization at different positions. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be elaborated at N-1 and N-2 through protection-group chemistry and N-alkylation, at C-3 via borylation and Suzuki-Miyaura coupling, at C-5 through Buchwald-Hartwig amination, and at C-7 through selective metalation and subsequent electrophilic trapping or Negishi coupling. []

A: A notable approach utilizes commercially available γ-caprolactone as a starting material and proceeds through a 10-step sequence. Key transformations include selective O-methylation of a diketone intermediate, one-pot pyrazole formation followed by deprotection, and finally, triazole formation using a suitable imidate. This process avoids harsh conditions and undesirable reagents, leading to an environmentally friendlier approach. []

ANone: This class of compounds displays diverse biological activities and has shown promise in treating various conditions. Examples include:

  • Anticoagulation: Apixaban, a highly selective factor Xa inhibitor, is used to prevent and treat thromboembolic disorders. [, ]
  • Inflammatory diseases: Compounds like CP-220,629 have shown efficacy in preclinical models of asthma by inhibiting human eosinophil phosphodiesterase. []
  • Cancer: Several 1H-pyrazolo[3,4-c]pyridine analogs exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms like apoptosis induction and protein kinase inhibition. [, ]

A: Yes, computational chemistry plays a significant role in understanding the structure and reactivity of these compounds. For example, INDO calculations based on X-ray crystallographic data for 1H-pyrazolo[3,4-c]pyridine have been used to understand its reactivity towards electrophilic substitution reactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.